

Application Note: In Vitro Characterization of Cyclothialidine C

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Compound of Interest

Compound Name: Cyclothialidine C

Cat. No.: B1243372

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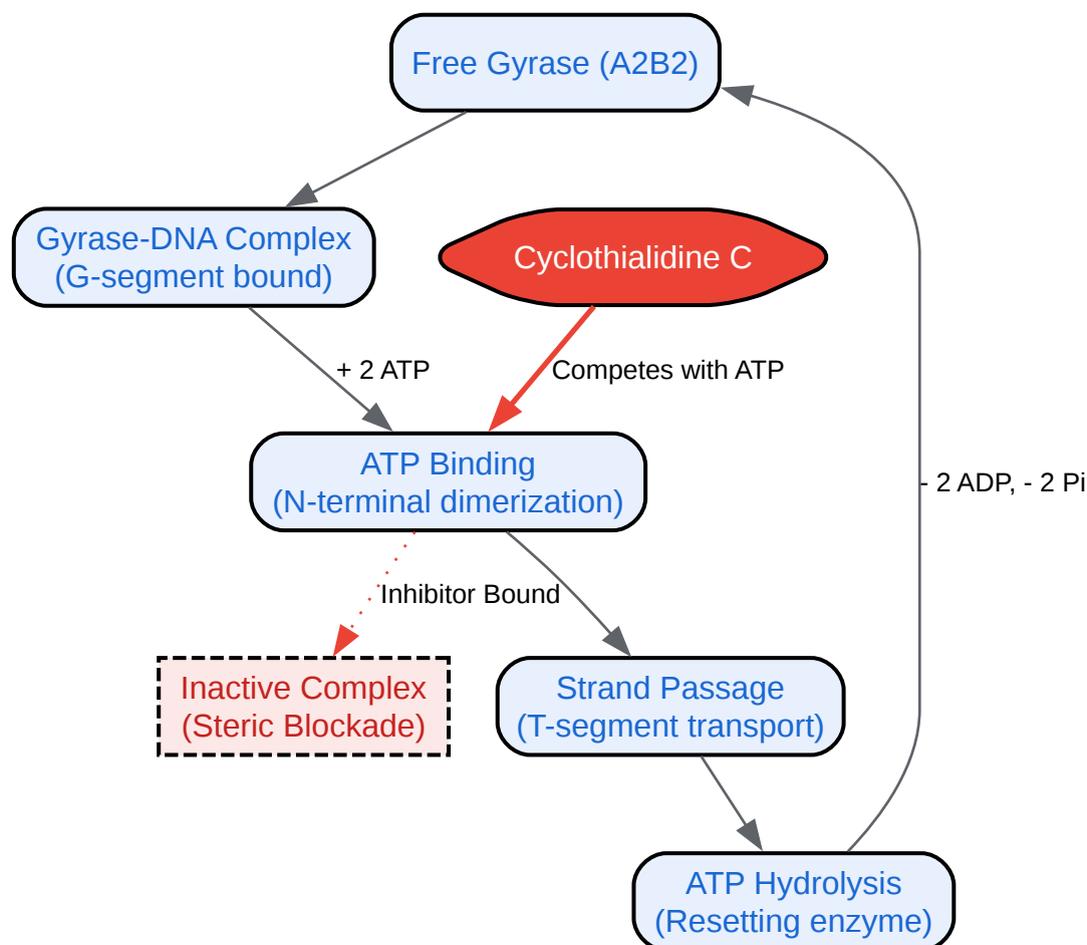
Introduction & Mechanism of Action

Cyclothialidine C acts as a potent, competitive inhibitor of the ATP-binding pocket on the B-subunit of bacterial DNA gyrase.[1] By blocking ATP hydrolysis, it prevents the energy-dependent strand passage required for introducing negative supercoils into bacterial DNA.

- Target: Bacterial DNA Gyrase B Subunit (GyrB).[2]
- Mode of Inhibition: Competitive with ATP (typically in the low nanomolar range for the parent compound).[3]
- Spectrum: Primarily Gram-positive (*S. aureus*, *E. faecalis*).[1][4] Gram-negative activity is often limited by outer membrane permeability, though specific congeners (like C) may exhibit altered lipophilicity profiles.

Mechanistic Pathway Diagram

The following diagram illustrates the specific intervention point of **Cyclothialidine C** within the Gyrase catalytic cycle.



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Figure 1: Mechanism of Action. **Cyclothialidine C** competitively binds the ATPase domain, preventing the ATP-driven conformational changes necessary for DNA supercoiling.

Material Preparation & Handling[2][5][6]

Critical Solubility Note: **Cyclothialidine** congeners are lipophilic cyclic peptides/lactones.

- Stock Solution: Dissolve **Cyclothialidine C** in 100% DMSO to a concentration of 10 mM. Avoid aqueous buffers for stock preparation to prevent precipitation.
- Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
- Working Solutions: Dilute into assay media immediately prior to use. Ensure final DMSO concentration in assays remains <2% (ideally <1%) to avoid solvent interference with enzyme kinetics.

Protocol A: Coupled ATPase Inhibition Assay

Purpose: To quantify the direct inhibition of GyrB ATPase activity ().

This assay couples the hydrolysis of ATP (producing ADP) to the oxidation of NADH via Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH). The decrease in NADH absorbance at 340 nm is directly proportional to Gyrase ATPase activity.

Reagents

- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 2 mM DTT, 10% Glycerol.
- Substrate Mix: 2 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH.
- Enzymes:
 - E. coli Gyrase (A2B2 holoenzyme) or GyrB subunit (40 nM final).
 - PK/LDH Mix (Sigma-Aldrich or equivalent, 5 U/mL).
- DNA Substrate: Linear pBR322 DNA (10 µg/mL). Note: DNA stimulates Gyrase ATPase activity significantly.
- ATP: 500 µM (Keep concentration near to detect competitive inhibitors).

Procedure

- Plate Setup: Use a 96-well UV-transparent microplate.
- Inhibitor Addition: Add 2 µL of **Cyclothialidine C** serial dilutions (in 10% DMSO) to wells. Include "No Inhibitor" (DMSO only) and "No Enzyme" controls.
- Master Mix: Prepare a mix containing Assay Buffer, Substrate Mix, DNA, and PK/LDH. Add 88 µL to each well.

- Enzyme Addition: Add 5 μ L of Gyrase enzyme to initiate the pre-incubation (5 mins at 25°C).
- Start Reaction: Add 5 μ L of ATP (10 mM stock) to initiate the reaction.
- Measurement: Monitor Absorbance at 340 nm () every 30 seconds for 30 minutes at 25°C using a kinetic plate reader.

Data Analysis

- Calculate the slope () for the linear portion of the curve.
- Normalize activity:
- Plot % Activity vs. log[Cyclothialidine C] to determine

Protocol B: DNA Supercoiling Assay (Gel-Based)

Purpose: To verify that ATPase inhibition translates to a functional loss of DNA supercoiling activity.

Reagents

- Reaction Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% Glycerol, 0.1 mg/mL BSA.[5]
- Substrate: Relaxed pBR322 plasmid DNA (0.5 μ g per reaction).
- Enzyme: E. coli DNA Gyrase (1-2 Units).

Procedure

- Prepare Mix: In 1.5 mL tubes, combine Reaction Buffer, Relaxed DNA, and **Cyclothialidine C** (varying concentrations).

- Initiate: Add Gyrase enzyme.[6][7] Final volume: 20 μ L.
- Incubate: 37°C for 30 minutes.
- Terminate: Add 5 μ L Stop Buffer (5% SDS, 0.25% Bromophenol Blue, 25% Glycerol).
- Electrophoresis: Load samples onto a 1% agarose gel (without Ethidium Bromide). Run at 50V for 3-4 hours.
- Staining: Stain gel with Ethidium Bromide (1 μ g/mL) for 30 mins, destain in water, and image under UV.

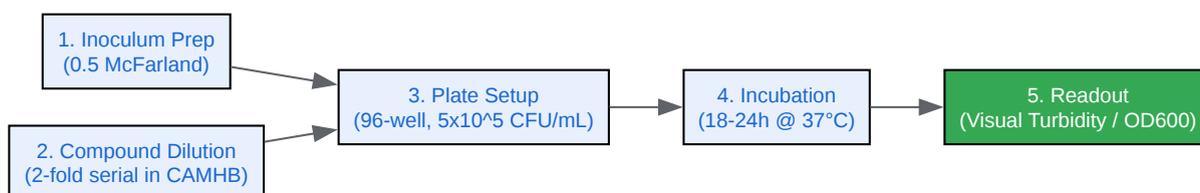
Interpretation

- Active Gyrase: Converts relaxed DNA (slow migrating) to supercoiled DNA (fast migrating).
- Inhibition: Presence of relaxed DNA bands at high **Cyclothialidine C** concentrations.
- Differentiation: Unlike Quinolones, **Cyclothialidine C** will not induce linear DNA cleavage bands (cleavable complex), as it arrests the cycle before DNA cleavage is stabilized.

Protocol C: Minimum Inhibitory Concentration (MIC)

Purpose: To assess whole-cell antibacterial potency.

Experimental Workflow Diagram



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Figure 2: Standard Broth Microdilution Workflow (CLSI Guidelines).

Procedure (CLSI M07 Standard)

- Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
- Inoculum: Prepare a suspension of *S. aureus* (ATCC 29213) or *E. faecalis* (ATCC 29212) to 0.5 McFarland standard. Dilute 1:100 in CAMHB to achieve $\sim 5 \times 10^5$ CFU/mL.
- Plate Preparation:
 - Add 50 μ L of CAMHB to columns 2-12 of a 96-well plate.
 - Add 100 μ L of **Cyclothialidine C** (4x highest test concentration) to column 1.
 - Perform serial 2-fold dilutions from column 1 to 10. Discard excess from column 10.
 - Column 11: Growth Control (no drug).
 - Column 12: Sterility Control (media only).
- Inoculation: Add 50 μ L of bacterial suspension to wells 1-11.
- Incubation: 37°C for 18-24 hours (aerobic).
- Readout: The MIC is the lowest concentration showing no visible growth (turbidity).

Expert Insight: Cyclothialidine variants often show a "trailing" endpoint or higher MICs in Gram-negatives due to efflux. If testing Gram-negatives (*E. coli*), consider using an efflux-deficient strain (

) to confirm target engagement inside the cell.

Summary of Expected Results

Assay	Parameter	Expected Outcome for Cyclothialidine C
ATPase Assay	ngcontent-ng-c2307461527="" _ngghost-ng-c2764567632="" class="inline ng-star-inserted">	< 100 nM (Potent inhibition).[6] Activity decreases as [ATP] increases (Competitive).[3]
Supercoiling	Gel Banding	Prevents conversion of Relaxed Supercoiled. No linear DNA band.
MIC (Gram+)	Potency	0.1 - 4 µg/mL (Highly active against S. aureus).
MIC (Gram-)	Potency	> 64 µg/mL (Poor permeation in WT strains).

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